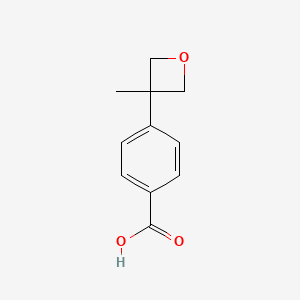

![molecular formula C17H14ClNO3 B2539845 (E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one CAS No. 1105246-25-0](/img/structure/B2539845.png)

(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

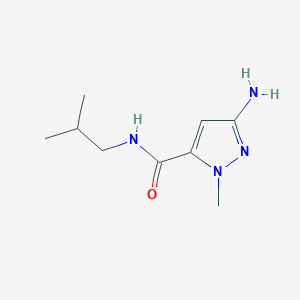

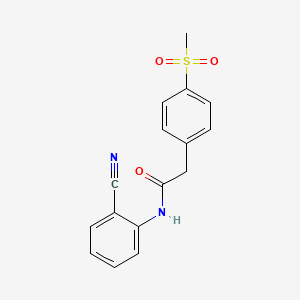

(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one is a useful research compound. Its molecular formula is C17H14ClNO3 and its molecular weight is 315.75. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

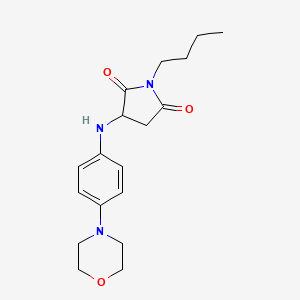

Synthesis and Structural Elucidation

The synthesis and structural elucidation of quinoline derivatives, including those related to the specified compound, have been extensively studied. For instance, the photodegradation of ciprofloxacin, a fluoroquinolone antibiotic, leads to major decomposition products in acidic solutions, highlighting the chemical stability and reactivity of such compounds under different conditions (Torniainen et al., 1997)[https://consensus.app/papers/structure-elucidation-photodegradation-product-torniainen/147f6f3dccae5ac4b64973f8c91d00b2/?utm_source=chatgpt]. Further research into molecular structures of new ciprofloxacin derivatives has elucidated characteristic structural features, aiding in the understanding of their biological activities (Tomišić et al., 2002)[https://consensus.app/papers/structures-ciprofloxacin-derivatives-tomišić/c08a6b416a7853439e1cbea1e2a5ce3a/?utm_source=chatgpt].

Antibacterial Properties

New derivatives from the fluoroquinolone family have been synthesized and tested for antibacterial activity. These studies provide valuable insights into the antimicrobial potency of quinoline derivatives, suggesting potential applications in developing new antibacterial agents (Al-Hiari et al., 2011)[https://consensus.app/papers/synthesis-properties-n4acetylated-acids-alhiari/fb3b87f021d95055ab037f72d3c92018/?utm_source=chatgpt]. The evaluation of novel 6-fluoroquinolone analogues further expands on this theme, demonstrating the significance of structural modifications in enhancing antimicrobial efficacy (Ye, 1995)[https://consensus.app/papers/synthesis-antibacterial-activity-novel-ye/c84469431dfa56ad8b9921e75a2313c2/?utm_source=chatgpt].

Novel Synthetic Approaches

Innovative synthetic methodologies have facilitated the creation of quinoline and naphthyridine derivatives, broadening the scope of research into their pharmacological applications. Rhodium(III)-catalyzed redox-neutral annulations represent a traceless approach to quinolin-4(1H)-one scaffolds, underscoring the potential for efficient synthesis of complex heterocycles (Liu et al., 2020)[https://consensus.app/papers/rhodiumiiicatalyzed-annulation-nnitrosoanilines-liu/01f53847b6095056ba6f65c1f6668091/?utm_source=chatgpt].

Pharmacokinetic Studies

Pharmacokinetic measurements of ciprofloxacin through fluorine-18 labeling for PET studies in humans illustrate the advanced techniques employed to understand the biodistribution and metabolic pathways of quinoline derivatives (Langer et al., 2003)[https://consensus.app/papers/synthesis-fluorine18labeled-studies-humans-langer/a1910343504451a0acf666c8bacb8025/?utm_source=chatgpt]. These investigations are crucial for optimizing the therapeutic efficacy and safety profiles of potential drug candidates.

Propiedades

IUPAC Name |

(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3/c18-17-11(3-4-14(20)10-1-2-10)7-12-8-15-16(9-13(12)19-17)22-6-5-21-15/h3-4,7-10H,1-2,5-6H2/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUCLZBBEUBIPN-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C=CC2=C(N=C3C=C4C(=CC3=C2)OCCO4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)/C=C/C2=C(N=C3C=C4C(=CC3=C2)OCCO4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-cyclopropylprop-2-en-1-one | |

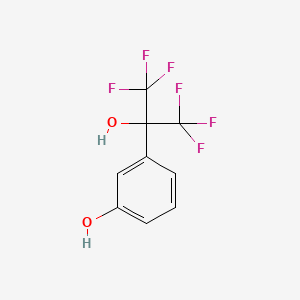

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-phenoxypyrimidin-4-yl)-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2539765.png)

![3-benzyl-2-((3-chlorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2539769.png)

![N-(3,3-diphenylpropyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2539782.png)